2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
CAS No.: 1041559-71-0
Cat. No.: VC4567988
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1041559-71-0 |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.36 |
| IUPAC Name | 2-methoxy-6-[(4-methylsulfonylanilino)methyl]phenol |
| Standard InChI | InChI=1S/C15H17NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-9,16-17H,10H2,1-2H3 |
| Standard InChI Key | WDLYVWNLVDYABF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C |
Introduction
Molecular Architecture and Structural Analogues
Core Structural Features
The target compound, 2-methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol, belongs to the family of ortho-substituted phenolic derivatives. Its structure comprises:
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A phenolic ring with a methoxy group at the 2-position and a hydroxymethyl-amine substituent at the 6-position.
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A 4-(methylsulfonyl)phenyl group linked via an imine (-NH-) bridge to the hydroxymethyl moiety.
This configuration is analogous to 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol , where the 4-methylphenyl group replaces the sulfonyl-containing aryl ring. The sulfonyl group introduces enhanced polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.
Table 1: Comparative Structural Properties of Analogous Compounds
Synthesis and Reaction Pathways
General Synthesis Strategies
Schiff base condensation is a common method for synthesizing phenolic derivatives with amino-methyl linkages. For example, 3-methoxy-6-[(2,4,6-trimethylphenylamino)methyl]phenol was prepared by refluxing 2,4,6-trimethylphenylamine with vanillin in ethanol, followed by crystallization . Similarly, the target compound could be synthesized via:
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Condensation: Reacting 4-(methylsulfonyl)aniline with a methoxy-substituted salicylaldehyde derivative.
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Reductive Amination: Using sodium borohydride or other reducing agents to stabilize the imine intermediate.
Challenges in Sulfonyl Group Incorporation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: Analogous compounds exhibit distinct signals for methoxy (~δ 3.8 ppm), phenolic -OH (~δ 5.5 ppm), and aromatic protons. For 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, the methyl group on the aryl ring resonates at δ 2.3 ppm .
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13C NMR: The methoxy carbon appears near δ 56 ppm, while the imine-linked methylene group (-CH2-NH-) is observed around δ 45–50 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
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O-H Stretch: 3200–3500 cm⁻¹ (phenolic -OH).
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C=N Stretch: 1640–1680 cm⁻¹ (imine linkage, if present).
Crystallographic and Computational Insights
Crystal Structure Analysis
The monoclinic crystal system (space group P21/c) observed in 3-methoxy-6-[(2,4,6-trimethylphenylamino)methyl]phenol suggests potential packing arrangements for the target compound. Hydrogen bonding between phenolic -OH and methoxy oxygen atoms stabilizes the lattice, with intermolecular interactions quantified via Hirshfeld surface analysis .
Density Functional Theory (DFT) Calculations
Frontier molecular orbital (FMO) analysis of Schiff base analogs reveals a HOMO-LUMO energy gap of 3.5–4.0 eV, indicating moderate reactivity . For the sulfonyl-containing derivative, the electron-withdrawing -SO2- group may further reduce the energy gap, enhancing charge-transfer interactions.
| Supplier | Location | Purity (%) | Price Range (USD/g) |
|---|---|---|---|
| UkrOrgSynthesis Ltd. | Ukraine | >95 | 150–200 |
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